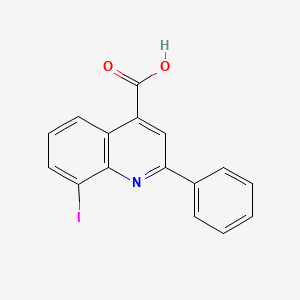
8-Iodo-2-phenylquinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-2-phenylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of anticancer, antibacterial, and antiviral agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-iodo-2-phenylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.
Introduction of Phenyl Group: The phenyl group is introduced at the 2nd position using a Friedel-Crafts acylation reaction.
Carboxylation: The carboxylic acid group is introduced at the 4th position through a carboxylation reaction, typically using carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodo-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Iodo-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-iodo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Phenylquinoline-4-carboxylic acid: Lacks the iodine atom at the 8th position but shares similar core structure and properties.
8-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
2-Phenylquinoline-4-carboxamide:
Uniqueness: The presence of the iodine atom at the 8th position in 8-iodo-2-phenylquinoline-4-carboxylic acid enhances its reactivity and potential biological activities compared to its non-iodinated counterparts . This unique feature makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C16H10INO2 |
|---|---|
Poids moléculaire |
375.16 g/mol |
Nom IUPAC |
8-iodo-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10INO2/c17-13-8-4-7-11-12(16(19)20)9-14(18-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,19,20) |
Clé InChI |
OOYNAIOVYDDTKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3I)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


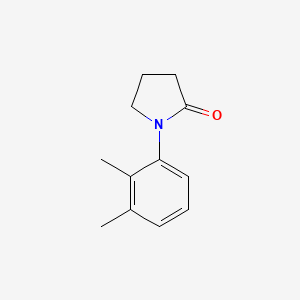
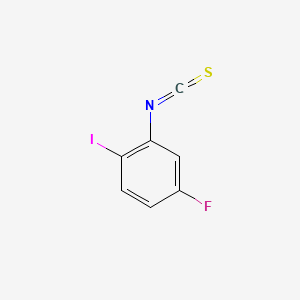
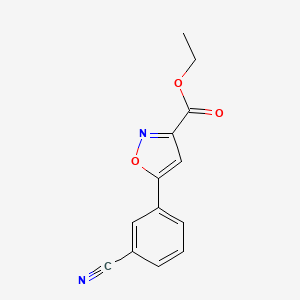
![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)
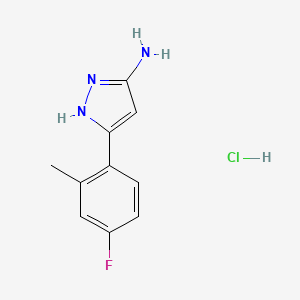
![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)
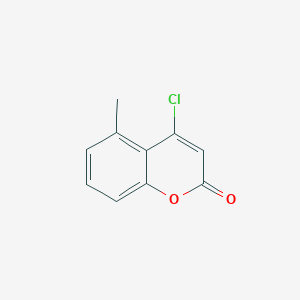
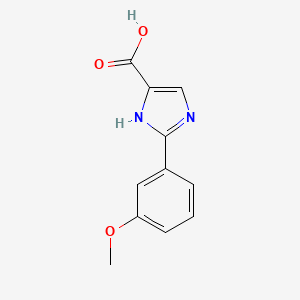
![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)

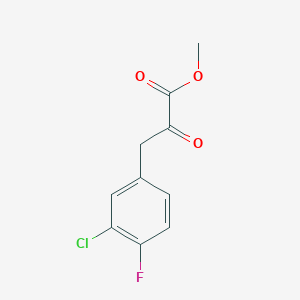
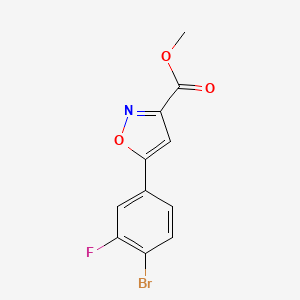
![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)
